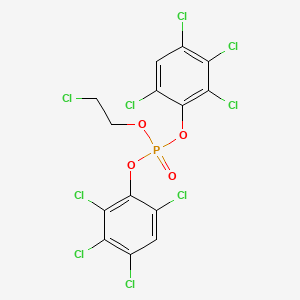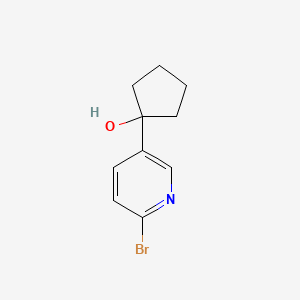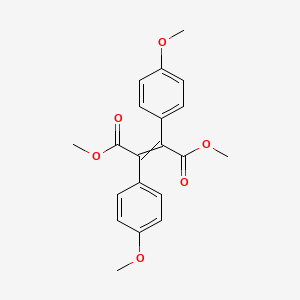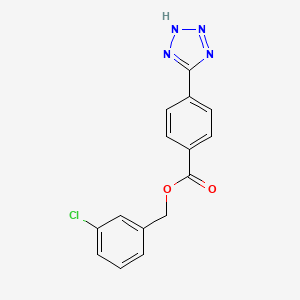
(3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2H-tétrazol-5-yl)benzoate de (3-chlorophényl)méthyle est un composé organique qui présente un cycle tétrazole et un ester benzoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2H-tétrazol-5-yl)benzoate de (3-chlorophényl)méthyle implique généralement l'estérification de l'acide 4-(2H-tétrazol-5-yl)benzoïque avec le (3-chlorophényl)méthanol. La réaction est généralement effectuée en présence d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2H-tétrazol-5-yl)benzoate de (3-chlorophényl)méthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore sur le cycle phényle peut être substitué par d'autres nucléophiles.
Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour donner l'acide carboxylique et l'alcool correspondants.
Oxydation et réduction : Le cycle tétrazole peut participer à des réactions redox, bien que celles-ci soient moins fréquentes.
Réactifs et conditions courants
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d'une base comme l'hydroxyde de sodium.
Hydrolyse : L'hydrolyse acide peut être effectuée à l'aide d'acide chlorhydrique, tandis que l'hydrolyse basique peut être effectuée avec l'hydroxyde de sodium.
Oxydation et réduction : Des oxydants tels que le permanganate de potassium ou des réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Principaux produits
Substitution : Les produits varient en fonction du nucléophile utilisé.
Hydrolyse : Les principaux produits sont l'acide 4-(2H-tétrazol-5-yl)benzoïque et le (3-chlorophényl)méthanol.
Oxydation et réduction : Les produits dépendent des conditions redox spécifiques appliquées.
Applications de la recherche scientifique
Chimie
En chimie, le 4-(2H-tétrazol-5-yl)benzoate de (3-chlorophényl)méthyle est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un composé précieux en synthèse organique.
Biologie et médecine
En recherche biologique et médicale, ce composé est étudié pour son potentiel en tant que pharmacophore. Le cycle tétrazole est connu pour ses propriétés bioisostériques, qui peuvent imiter les acides carboxyliques dans la conception de médicaments, conduisant potentiellement à de nouveaux agents thérapeutiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de sa stabilité et de ses groupes fonctionnels.
Mécanisme d'action
Le mécanisme d'action du 4-(2H-tétrazol-5-yl)benzoate de (3-chlorophényl)méthyle dans les systèmes biologiques implique son interaction avec des cibles moléculaires spécifiques. Le cycle tétrazole peut se lier aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate in biological systems involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2H-tétrazol-5-yl)benzoate de (3-bromophényl)méthyle
- 4-(2H-tétrazol-5-yl)benzoate de (4-bromophényl)méthyle
- 4-(2H-tétrazol-5-yl)benzoate de pyridin-3-ylméthyle
Unicité
Le 4-(2H-tétrazol-5-yl)benzoate de (3-chlorophényl)méthyle est unique en raison de la présence de l'atome de chlore, qui peut influencer sa réactivité et ses interactions. Cela le distingue de ses homologues bromés et d'autres composés similaires.
Propriétés
Numéro CAS |
651769-15-2 |
|---|---|
Formule moléculaire |
C15H11ClN4O2 |
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
(3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C15H11ClN4O2/c16-13-3-1-2-10(8-13)9-22-15(21)12-6-4-11(5-7-12)14-17-19-20-18-14/h1-8H,9H2,(H,17,18,19,20) |
Clé InChI |
VXJCQROFEVWCPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
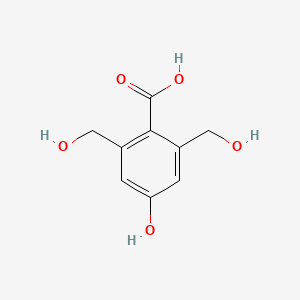

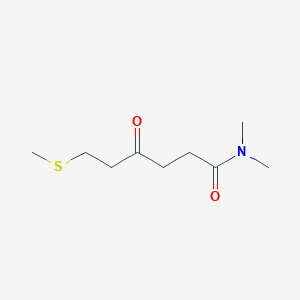
![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
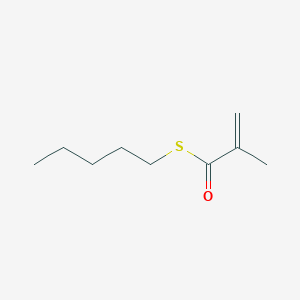
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
